Icariside I - 56725-99-6

Icariside I

Catalog Number: EVT-463471
CAS Number: 56725-99-6
Molecular Formula: C27H30O11
Molecular Weight: 530.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Icariside I is a prenylated flavonol glycoside predominantly found in the leaves of the Epimedium plant genus, also known as barrenwort or horny goat weed. [, , , , , , , ] Icariside I is one of the main bioactive constituents of Epimedium species, alongside other flavonoids like icariin, icariside II, and icaritin. [, , , , ] It's often found in lower concentrations than icariin, which is considered a major bioactive compound of Epimedium. []

Icariside I plays a significant role in scientific research, especially in exploring its potential therapeutic benefits for various conditions like osteoporosis and cancer. [, , , , , , ]

Synthesis Analysis
  • Extraction: This involves extracting the flavonoid content from different Epimedium species using solvents like ethanol, methanol, butanol, ether, ethylacetate, chloroform, or mixtures with water. [, , , ]
  • Isolation and Purification: This step utilizes various chromatographic techniques like high-performance liquid chromatography (HPLC) [, , , , ], high-speed counter-current chromatography (HSCCC) [], and preparative HPLC [] to isolate and purify Icariside I from other extracted compounds.

b) Enzymatic Hydrolysis of Icariin:

  • Icariside I can be produced by selectively removing specific sugar moieties from icariin, a more abundant flavonoid in Epimedium. [, ]
  • This method employs α-L-rhamnosidase, an enzyme that specifically cleaves rhamnose sugar units. []
  • Computer-aided protein design has been utilized to enhance the catalytic efficiency and substrate specificity of α-L-rhamnosidase for Icariside I synthesis. []
Molecular Structure Analysis

Icariside I shares a core flavonoid structure with other Epimedium flavonoids. [, ]

  • Its structure consists of a flavonol backbone with a prenyl group attached to the 8-position. []
  • A rhamnose sugar unit is linked to the 3-position of the flavonoid core. [, ]
  • The presence of the prenyl group is thought to contribute to Icariside I's biological activity, potentially making it more potent than non-prenylated flavonoids like genistein. []
Chemical Reactions Analysis
  • Hydrolysis: Icariside I can undergo hydrolysis, breaking down into smaller molecules like icaritin by cleaving the rhamnose sugar unit. [, , ] This reaction is often facilitated by enzymes like α-L-rhamnosidase or by acidic conditions. [, ]
Mechanism of Action
  • Regulation of Bone Remodeling: Icariside I can potentially stimulate osteoblast differentiation and inhibit osteoclast activity, thus promoting bone formation and mitigating bone resorption. [, ]
  • Immunomodulatory Activity: It shows promising results in modulating the immune system, particularly in the context of cancer. Research suggests it may influence the gut microbiota and enhance the population of specific immune cells, potentially contributing to its anti-tumor activity. [, ]
  • Inhibition of Specific Signaling Pathways: Studies suggest that Icariside I might exert anti-cancer effects by inhibiting the IL-6/STAT3 signaling pathway, leading to the suppression of tumor growth, invasion, and metastasis. [, ]
Applications
  • Potential for Osteoporosis Treatment: It has shown promising results in ameliorating bone loss in ovariectomized mouse models, suggesting its potential as a therapeutic agent for osteoporosis. []
  • Anti-cancer Activity: Research highlights its potential anti-cancer properties, including inhibiting tumor cell proliferation, invasion, and metastasis in breast cancer models. [, , ]
  • Protective Effects Against Bone Marrow Suppression: Icariside I exhibited protective effects against cyclophosphamide-induced bone marrow suppression in mice, indicating its potential in mitigating chemotherapy-induced side effects. []
  • Neuroprotective Activity: It has demonstrated antioxidant and neuroprotective effects in H2O2-damaged PC12 cells, a model for studying neurodegenerative diseases. []
  • Antioxidant Activity: Studies have revealed its antioxidant properties, suggesting its potential in mitigating oxidative stress-related conditions. [, ]
Future Directions
  • Detailed Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion in various animal models and potentially in humans. This is crucial for understanding its bioavailability and therapeutic potential. [, , ]

Icariin

  • Compound Description: Icariin is a prenylated flavonol glycoside, known for its various pharmacological activities, including anti-cancer, anti-inflammatory, and anti-osteoporosis effects. [, ]
  • Relevance: Icariin is the precursor compound of Icariside I. Icariside I is formed by the removal of a glucose moiety from Icariin. [, , , ]

Icariside II

  • Compound Description: Icariside II, similar to Icariside I, is a prenylated flavonol glycoside. It is also a metabolite of Icariin and exhibits inhibitory effects on melanin content in melanocytes. [, , , , ]
  • Relevance: Icariside II is structurally very similar to Icariside I, differing only in the position of the attached glucose moiety on the prenyl chain. Both compounds are metabolites of Icariin and are often studied together in the context of Epimedium research. [, , , , ]

Icaritin

  • Compound Description: Icaritin, an aglycone prenylflavonoid, demonstrates significant anti-cancer properties, particularly immunological anti-tumor activity. [, , , , ]
  • Relevance: Icaritin is a further metabolite of Icariin and Icariside I. It lacks the sugar moieties present in Icariin and Icariside I. Despite these structural differences, all three compounds are investigated for their potential in treating various diseases. [, , , , ]

Desmethylicaritin

  • Compound Description: Desmethylicaritin is a metabolite of Icariin, showing potent estrogenic activity. It is studied for its potential in treating menopausal symptoms and osteoporosis. [, ]
  • Relevance: Desmethylicaritin is formed downstream in the metabolic pathway of Icariin, which means Icariside I is also metabolized to Desmethylicaritin. Both compounds are investigated for their potential health benefits, particularly in the context of bone health. [, ]

Baohuoside I

  • Compound Description: Baohuoside I is another prenylated flavonol glycoside found in Epimedium species and exhibits anti-osteoporosis activity by inhibiting osteoclastogenesis. [, , , ]
  • Relevance: Baohuoside I shares a similar prenylated flavonol backbone with Icariside I, highlighting the importance of this structural motif for the biological activities observed in these compounds. [, , , ]

Epimedin A

  • Compound Description: Epimedin A, a prenylated flavonol glycoside, is also found in Epimedium species. It is studied for its potential in treating various conditions, including osteoporosis and erectile dysfunction. [, , , , ]
  • Relevance: Epimedin A, along with Icariside I, is considered a major bioactive constituent of Epimedium. Their co-occurrence and shared structural features suggest their potential synergistic effects and emphasize the importance of investigating the activities of these compounds in combination. [, , , , ]

Epimedin B

  • Compound Description: Similar to Epimedin A, Epimedin B is another prenylated flavonol glycoside found in Epimedium. It also displays potential for treating osteoporosis and other conditions. [, , , , ]
  • Relevance: Epimedin B is structurally similar to Icariside I, both possessing a prenyl group attached to the flavonoid core. These compounds are often found together in Epimedium extracts and contribute to the overall pharmacological activities of the herb. [, , , , ]

Epimedin C

  • Compound Description: Epimedin C is a prenylated flavonol glycoside found in Epimedium species and is studied for its potential in treating various diseases. [, , , , ]
  • Relevance: Epimedin C and Icariside I are often studied together in the context of Epimedium research. They are co-extracted and exhibit overlapping pharmacological activities, highlighting their significance as potential therapeutic agents. [, , , , ]

Sagittatoside A

  • Compound Description: Sagittatoside A, a flavonoid constituent of Epimedium, has been investigated for its potential hepatotoxicity. []
  • Relevance: Sagittatoside A is another prenylated flavonoid found in Epimedium species alongside Icariside I. While Icariside I generally exhibits a favorable safety profile, Sagittatoside A has raised concerns regarding potential liver toxicity, highlighting the importance of understanding the individual pharmacological properties of different Epimedium constituents. []

Properties

CAS Number

56725-99-6

Product Name

Icariside I

IUPAC Name

3,5-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O11

Molecular Weight

530.5 g/mol

InChI

InChI=1S/C27H30O11/c1-12(2)4-9-15-17(36-27-24(34)22(32)20(30)18(11-28)37-27)10-16(29)19-21(31)23(33)25(38-26(15)19)13-5-7-14(35-3)8-6-13/h4-8,10,18,20,22,24,27-30,32-34H,9,11H2,1-3H3/t18-,20-,22+,24-,27-/m1/s1

InChI Key

IYCPMVXIUPYNHI-WPKKLUCLSA-N

Synonyms

icariside I

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC4C(C(C(C(O4)CO)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.